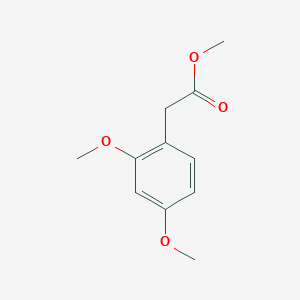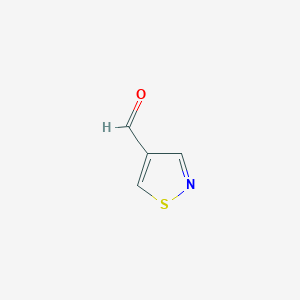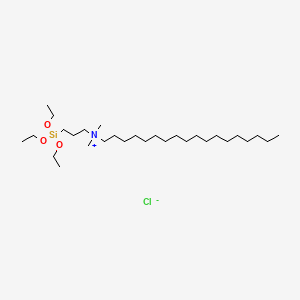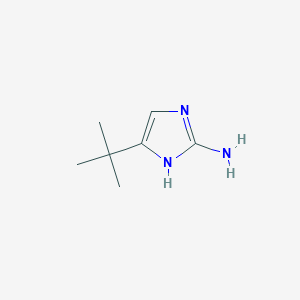
4-(2-nitrophenyl)benzoic Acid
Vue d'ensemble
Description
4-(2-Nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 3215-92-7 and Molecular Weight: 243.22 .
Molecular Structure Analysis
4-(2-nitrophenyl)benzoic Acid contains total 28 bond(s); 19 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic) and 1 hydroxyl group(s) .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
The density of similar compounds like 4-(4’-nitrophenyl)benzoic acid is 1.4±0.1 g/cm3 . The boiling point is 450.2±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .Applications De Recherche Scientifique
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands , including compounds similar to 4-(2-nitrophenyl)benzoic Acid, have been investigated for their potential to sensitize the luminescence of europium (Eu) and terbium (Tb) ions. These studies explore the solution and solid-state species' characteristics through luminescence spectroscopy and X-ray crystallography. The findings demonstrate significant potential for these compounds in developing luminescent materials with applications ranging from optical devices to bioimaging (Viswanathan & Bettencourt-Dias, 2006).
Coordination Polymers and Sensing Applications
Lanthanide coordination compounds utilizing 4-benzyloxy benzoic acid derivatives, which share structural similarities with 4-(2-nitrophenyl)benzoic Acid, have been synthesized to test the influence of electron-withdrawing (-NO2) and electron-donating groups on photophysical properties. These compounds have applications in the development of advanced luminescent materials for sensors and displays (Sivakumar et al., 2010).
Metal-organic frameworks (MOFs) incorporating nitrophenyl benzoic acid derivatives have been explored for their catalytic and luminescence properties . Such frameworks are potential candidates for environmental remediation, specifically in the catalytic reduction of nitrophenol pollutants, and could be leveraged in sensing technologies due to their luminescent characteristics (Wu et al., 2017).
Molecular Structures and Interactions
Studies on molecular salts and cocrystals of chloro and nitrobenzoic acids, including compounds structurally related to 4-(2-nitrophenyl)benzoic Acid, have provided insights into solid-state proton transfer and the formation of halogen bonds. These studies are crucial for understanding molecular interactions in solid forms, which has implications for pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).
Nitrosyl complexes derived from nitrophenyl benzoic acids have been synthesized and analyzed for their structural characteristics, demonstrating applications in the study of organometallic chemistry and potential medicinal applications due to the photolabile properties of coordinated nitric oxide (Bomfim Filho et al., 2019).
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antibacterial properties , suggesting potential targets could be bacterial enzymes or proteins.
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as disrupting cell wall synthesis or inhibiting key enzymes .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, including 4-(2-nitrophenyl)benzoic Acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic compounds .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to exhibit antibacterial properties, suggesting that 4-(2-nitrophenyl)benzoic acid may also have potential antimicrobial effects .
Action Environment
The action, efficacy, and stability of 4-(2-nitrophenyl)benzoic Acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that can interact with the compound.
Propriétés
IUPAC Name |
4-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFCCZEXVIRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441469 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)benzoic Acid | |
CAS RN |
3215-92-7 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)







![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)